molecular formula C21H19N3O2S B12558466 2-[2-(6-Methyl-1,3-benzothiazol-2-yl)hydrazinylidene]-4-[(propan-2-yl)oxy]naphthalen-1(2H)-one CAS No. 143605-12-3

2-[2-(6-Methyl-1,3-benzothiazol-2-yl)hydrazinylidene]-4-[(propan-2-yl)oxy]naphthalen-1(2H)-one

Cat. No.: B12558466
CAS No.: 143605-12-3
M. Wt: 377.5 g/mol
InChI Key: ZCOXMAWBLMEECV-UHFFFAOYSA-N
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Description

2-[2-(6-Methyl-1,3-benzothiazol-2-yl)hydrazinylidene]-4-[(propan-2-yl)oxy]naphthalen-1(2H)-one is a complex organic compound that features a benzothiazole ring fused with a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(6-Methyl-1,3-benzothiazol-2-yl)hydrazinylidene]-4-[(propan-2-yl)oxy]naphthalen-1(2H)-one typically involves the condensation of 6-methyl-1,3-benzothiazol-2-amine with a naphthalene derivative under specific conditions. The reaction is often carried out in the presence of a catalyst, such as L-proline, and may involve solvents like ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would likely include rigorous purification steps, such as recrystallization or chromatography, to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the hydrazinylidene group, converting it into corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the naphthalene ring, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) or alkylating agents can be employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

2-[2-(6-Methyl-1,3-benzothiazol-2-yl)hydrazinylidene]-4-[(propan-2-yl)oxy]naphthalen-1(2H)-one has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or disrupt cellular processes by binding to DNA or proteins. The benzothiazole ring is known for its ability to interact with biological targets, enhancing the compound’s efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(6-Methyl-1,3-benzothiazol-2-yl)hydrazinylidene]-4-[(propan-2-yl)oxy]naphthalen-1(2H)-one is unique due to its combined structural features of benzothiazole and naphthalene, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

143605-12-3

Molecular Formula

C21H19N3O2S

Molecular Weight

377.5 g/mol

IUPAC Name

2-[(6-methyl-1,3-benzothiazol-2-yl)diazenyl]-4-propan-2-yloxynaphthalen-1-ol

InChI

InChI=1S/C21H19N3O2S/c1-12(2)26-18-11-17(20(25)15-7-5-4-6-14(15)18)23-24-21-22-16-9-8-13(3)10-19(16)27-21/h4-12,25H,1-3H3

InChI Key

ZCOXMAWBLMEECV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N=NC3=C(C4=CC=CC=C4C(=C3)OC(C)C)O

Origin of Product

United States

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